molecular formula C9H10N2O B12328246 (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Cat. No.: B12328246
M. Wt: 162.19 g/mol
InChI Key: ADGAUJQHSWIQIF-SECBINFHSA-N
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Description

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with a molecular formula of C9H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-nitrobenzonitrile.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated aromatic compounds.

Scientific Research Applications

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile
  • (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile

Comparison

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is unique due to the position of the amino and hydroxyethyl groups on the aromatic ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-[(1S)-1-amino-2-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1

InChI Key

ADGAUJQHSWIQIF-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CO)N)C#N

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N

Origin of Product

United States

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